2-Amino-4-bromo-6-fluorobenzonitrile

Solubility Physicochemical Properties Medicinal Chemistry

This compound is differentiated by its unique ortho-amino-nitrile motif adjacent to bromo and fluoro substituents—a privileged geometry absent in simpler analogs like 4-bromo-2-fluorobenzonitrile. This enables exclusive cyclocondensation to quinazolines and indazoles, key kinase inhibitor scaffolds. The bromine serves as a chemoselective Pd-catalyzed cross-coupling handle, while the retained fluorine modulates metabolism and lipophilicity. With 98% purity ensuring catalyst integrity and predicted solubility (0.06 g/L) supporting solution-phase reactions, this building block is essential for medicinal chemistry and FBDD campaigns requiring sequential orthogonal functionalization.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1279865-14-3
Cat. No. B1440856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-6-fluorobenzonitrile
CAS1279865-14-3
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C#N)F)Br
InChIInChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
InChIKeyMIQCEWVIFALFRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-6-fluorobenzonitrile CAS 1279865-14-3: Polyhalogenated Benzonitrile Building Block for Orthogonal Cross-Coupling


2-Amino-4-bromo-6-fluorobenzonitrile (CAS 1279865-14-3) is a tri-substituted benzene derivative bearing amino (-NH₂), bromo (-Br), fluoro (-F), and cyano (-CN) functional groups on a single aromatic core (C₇H₄BrFN₂, MW: 215.02 g/mol) . This unique substitution pattern provides a versatile scaffold for sequential, orthogonal functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), making it a strategic intermediate in medicinal chemistry and agrochemical discovery programs .

Why 2-Amino-4-bromo-6-fluorobenzonitrile Cannot Be Replaced by Common Mono- or Di-Halogenated Analogs


The inability to simply interchange this compound with more common analogs such as 4-bromo-2-fluorobenzonitrile (CAS 105942-08-3) or 2-amino-4-bromobenzonitrile stems from the critical presence of the ortho-amino group adjacent to the nitrile. This specific geometry enables cyclocondensation reactions to form nitrogen-containing heterocycles (e.g., quinazolines, indazoles), a transformation that is sterically and electronically precluded in analogs lacking this ortho amino-nitrile motif [1]. Furthermore, the simultaneous presence of bromo and fluoro substituents allows for predictable, sequential functionalization: the bromine atom serves as a site for chemoselective Pd-catalyzed cross-coupling, while the less reactive fluorine can be retained for subsequent nucleophilic aromatic substitution or lipophilicity modulation . Substituting with a non-fluorinated analog would eliminate the ability to fine-tune metabolic stability, while replacing with a non-brominated analog removes the primary handle for C–C bond formation.

Quantified Differentiation of 2-Amino-4-bromo-6-fluorobenzonitrile vs. Closest Analogs: Purity, Solubility, and pKa Evidence


Aqueous Solubility Comparison: 2-Amino-4-bromo-6-fluorobenzonitrile vs. 4-Bromo-2-fluorobenzonitrile (Deaminated Analog)

The target compound exhibits a predicted aqueous solubility of 0.06 g/L at 25 °C, whereas its deaminated analog 4-bromo-2-fluorobenzonitrile is reported as insoluble in water [1]. The presence of the amino group increases aqueous solubility by providing a hydrogen-bonding site, which facilitates solution-phase chemistry and biological assay preparation.

Solubility Physicochemical Properties Medicinal Chemistry

Predicted pKa Analysis: Amino Group Basicity vs. Non-Amino Benzonitrile Analogs

The target compound has a predicted pKa of -0.27 ± 0.10 . This value corresponds to the protonation of the nitrile nitrogen under strongly acidic conditions and indicates the amino group remains predominantly unprotonated across a wide physiological pH range, preserving nucleophilicity for derivatization. In contrast, non-amino analogs like 4-bromo-2-fluorobenzonitrile lack this amino nucleophilic handle entirely, rendering them inert to acylation, sulfonylation, or reductive amination reactions .

pKa Physicochemical Properties Drug Design

Purity Specification Comparison: Supplier-Guaranteed Minimum Purity vs. Alternative Catalog Standards

Authoritative suppliers such as Sigma-Aldrich (Ambeed) specify a minimum purity of 98% for this compound . While other vendors offer material at 95% purity , the availability of a guaranteed 98% specification from a major global distributor provides procurement confidence for sensitive catalytic reactions where trace impurities can poison catalysts (e.g., Pd). The comparator 4-bromo-2-fluorobenzonitrile is also available at 99+% from Thermo Scientific , but its lack of amino functionality limits its synthetic utility as a direct replacement.

Purity Quality Control Procurement

Where 2-Amino-4-bromo-6-fluorobenzonitrile Delivers Unique Value: Key Application Scenarios Based on Physicochemical Evidence


Orthogonal Cross-Coupling for Complex API and Agrochemical Intermediates

The defined substitution pattern—ortho-amino-nitrile adjacent to bromo and fluoro substituents—enables chemoselective functionalization. As established, the bromine atom serves as a primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atom remains intact for subsequent SNAr or hydrogen-bonding interactions. The predicted aqueous solubility (0.06 g/L) supports solution-phase Pd-catalyzed reactions, and the guaranteed 98% purity specification from Sigma-Aldrich ensures catalyst integrity, minimizing Pd-poisoning events. This compound is therefore selected for building C–C and C–N bonds in drug discovery libraries where metabolic stability modulation via fluorine retention is required .

Synthesis of Heterocyclic Cores via Amino-Nitrile Cyclocondensation

The ortho-amino-nitrile motif is a privileged precursor for constructing nitrogen-containing heterocycles. Based on established methodology, such compounds undergo efficient cyclocondensation to yield 3-aminoindazoles, quinazolines, or related fused ring systems. This transformation is unavailable to the comparator 4-bromo-2-fluorobenzonitrile, which lacks the ortho-amino group and therefore cannot participate in this cyclization pathway. For medicinal chemists targeting kinase inhibitor scaffolds (e.g., quinazoline cores), this compound represents the enabling starting material, not an optional alternative [1].

Physicochemical Property Optimization in Fragment-Based Drug Discovery

The predicted pKa of -0.27 ± 0.10 confirms the amino group remains predominantly unprotonated at physiological pH, preserving its nucleophilic character and potential for hydrogen-bond donation. This, combined with its quantified solubility advantage over the deaminated analog, makes this compound a favorable fragment or building block for FBDD campaigns targeting CNS or orally bioavailable agents. The fluorine atom contributes to favorable lipophilicity and metabolic stability, while the bromine atom provides a synthetic handle for fragment elaboration .

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